[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid
Overview
Description
“[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid” is a chemical compound with the molecular formula C15H14O5 . It is also known by other names such as “2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid” and "2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid" .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a cyclopenta[c]chromen ring system attached to an acetic acid moiety via an ether linkage . The presence of the carbonyl group (C=O) and the ether group (R-O-R’) contribute to the compound’s reactivity. The compound also contains a methyl group (CH3) attached to the chromen ring, which can influence its physical and chemical properties .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 274.27 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on factors like purity and environmental conditions.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Novel Triazole Derivatives : This compound has been used as a key starting material for synthesizing novel triazole derivatives. These derivatives show diverse biological applications and are synthesized using procedures involving treatment with hydrazine hydrate and benzaldehyde derivatives (Mottaghinejad & Alibakhshi, 2018).
Creation of Aromatic Polyamides with Photosensitive Properties : It serves as a monomer in synthesizing aromatic polyamides with coumarin chromophores. These polymers exhibit photosensitive properties, good thermal stability, and potential in creating transparent, flexible films (Nechifor, 2009).
Development of Thiazolidin-4-ones with Antibacterial Potential : Involved in the synthesis of thiazolidin-4-ones, which are screened for antibacterial activity. This demonstrates its significance in developing potential antibacterial agents (Čačić et al., 2009).
Biological and Medicinal Research
Incorporation in Antimicrobial Derivatives : Integral in synthesizing chromone-pyrimidine coupled derivatives with significant antimicrobial properties, indicating its role in developing new antimicrobial agents (Nikalje et al., 2017).
Analysis of Antifungal and Antibacterial Properties : Used in compounds exhibiting potent antifungal and antibacterial activities. Studies include enzyme assays and toxicity studies to understand the mode of action of these compounds (Tiwari et al., 2018).
Synthesis of Coumarin Derivatives with Antimicrobial Activity : Involved in the synthesis of new coumarin derivatives, which are characterized and evaluated for their antimicrobial activities. This highlights its utility in developing new antimicrobial substances (Medimagh-Saidana et al., 2015).
Other Applications
Synthesis of Condensed Furylacetic Acids : Used in the synthesis of condensed furylacetic acids based on multicomponent condensation, demonstrating its versatility in organic synthesis (Gorbunov et al., 2018).
Use in Non-linear Optical Property Studies : Plays a role in synthesizing chromene derivatives analyzed for their non-linear optical (NLO) properties, indicating its potential in optical applications (Arif et al., 2022).
Mechanism of Action
- Apoptosis and Cell Cycle Arrest : Complex 1 (a related indole derivative) induced apoptosis in cancer cells and caused cell cycle arrest in the S phase .
- Dual Inhibitory Mechanism : Insights from related compounds suggest that conserved residues play a crucial role in dual inhibition of specific targets .
Mode of Action
Biochemical Analysis
Biochemical Properties
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. This compound can also interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity occurs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the citric acid cycle, glycolysis, and oxidative phosphorylation pathways. These interactions can lead to changes in energy production, redox balance, and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of this compound can affect its activity and function, as well as its accumulation in specific tissues .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific organelles or compartments within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can influence its biochemical activity and overall cellular effects .
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-8-12(19-7-13(16)17)6-5-10-9-3-2-4-11(9)15(18)20-14(8)10/h5-6H,2-4,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCRPJJBYNWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383099 | |
Record name | [(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314743-72-1 | |
Record name | [(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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